1-(4-(2-Fluoroethoxy)phenyl)piperazine
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Overview
Description
1-(4-(2-Fluoroethoxy)phenyl)piperazine is a chemical compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of a piperazine ring substituted with a 2-fluoroethoxy group on the phenyl ring. Phenylpiperazines are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of 1-(4-(2-Fluoroethoxy)phenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-hydroxyphenyl)piperazine with 2-fluoroethanol in the presence of a suitable base to form the desired product. The reaction conditions typically include heating the reactants under reflux and using a solvent such as toluene or dimethylformamide (DMF) to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(4-(2-Fluoroethoxy)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethoxy group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like DMF, toluene, and methanol, as well as catalysts such as palladium or platinum for facilitating certain reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted phenylpiperazine derivatives .
Scientific Research Applications
1-(4-(2-Fluoroethoxy)phenyl)piperazine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, this compound is used as a building block for the synthesis of various pharmacologically active molecules. It has been studied for its potential as a ligand for dopamine and serotonin receptors, making it a valuable tool in neuropharmacological research .
In biology, this compound is used in the study of receptor-ligand interactions and the development of radioligands for imaging studies. Its ability to bind to specific receptors allows researchers to investigate the mechanisms of action of various drugs and their effects on biological systems.
In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(4-(2-Fluoroethoxy)phenyl)piperazine involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate their activity and influence various physiological processes. The pathways involved in its mechanism of action include the activation or inhibition of receptor signaling cascades, leading to changes in neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
1-(4-(2-Fluoroethoxy)phenyl)piperazine can be compared with other phenylpiperazine derivatives, such as:
1-(4-Methoxyphenyl)piperazine: Similar in structure but with a methoxy group instead of a fluoroethoxy group.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom on the phenyl ring instead of a fluoroethoxy group.
1-(4-(2-Methoxyethoxy)phenyl)piperazine: Features a methoxyethoxy group instead of a fluoroethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-[4-(2-fluoroethoxy)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-5-10-16-12-3-1-11(2-4-12)15-8-6-14-7-9-15/h1-4,14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDPFWAZFIUMLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913734-75-5 |
Source
|
Record name | 1-[4-(2-fluoroethoxy)phenyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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